9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole
Description
Historical Context and Development
The development of carbazole derivatives for organic electronics applications traces its origins to the broader evolution of organic semiconductor research in the late twentieth century. Carbazole-based compounds emerged as promising materials due to their inherent electron-donating properties and thermal stability. The specific compound this compound represents a more recent advancement in this field, building upon decades of research into carbazole chemistry and its applications in organic light-emitting devices.
The historical progression of carbazole research began with the fundamental understanding of the carbazole core structure, which consists of a tricyclic aromatic system with a nitrogen atom. Early investigations revealed that carbazole derivatives possessed excellent hole-transporting properties, making them suitable candidates for organic electronic applications. The introduction of substituents such as biphenyl and halogenated aromatic groups represented a strategic approach to fine-tune the electronic and physical properties of these materials.
The development of this particular compound can be contextualized within the broader advancement of organic light-emitting diode technology, which has evolved significantly over the past decades. Small-molecule organic light-emitting diode technology, which utilizes compounds like carbazole derivatives, has been developed primarily through vacuum evaporation techniques. The pursuit of materials with enhanced quantum efficiency, longer emission lifetimes, and better industrial applicability has driven researchers to explore increasingly sophisticated molecular architectures.
The synthesis methodologies for such complex carbazole derivatives have evolved alongside computational chemistry advances, enabling researchers to predict and optimize molecular properties before synthesis. This compound represents the culmination of systematic research into structure-property relationships in organic semiconductors, where the strategic placement of functional groups has been optimized to achieve desired electronic characteristics.
Significance in Organic Electronics Research
The significance of this compound in organic electronics research stems from its unique combination of electronic properties and structural features that address several critical challenges in the field. The compound exhibits properties characteristic of organic semiconductors, making it particularly valuable for organic light-emitting diode and organic photovoltaic device applications. Its molecular structure contributes to its ability to facilitate charge transport and light emission, two fundamental processes essential for organic electronic device operation.
The biphenyl moiety in the compound's structure serves multiple functional purposes that enhance its utility in organic electronics applications. This structural feature enhances solubility and processability, which are crucial factors for industrial-scale manufacturing of organic electronic devices. Additionally, the biphenyl group contributes to the compound's electronic properties by extending the conjugated system, which can influence charge carrier mobility and energy level positioning.
The presence of the chlorophenyl group represents another significant aspect of the compound's design for organic electronics applications. This halogenated aromatic substituent influences the compound's electronic properties, including energy levels and stability. The chlorine atom provides an electronegative center that can affect the frontier molecular orbital energies, potentially optimizing the compound for specific device architectures and applications.
Research into carbazole-based host materials has demonstrated their potential for achieving high internal quantum efficiency in phosphorescent organic light-emitting diodes. Related carbazole compounds have shown nearly one hundred percent internal quantum efficiency with reduced efficiency roll-off, attributed to good electron-hole balance and effective hole mobility. This compound, with its enhanced molecular architecture, represents an evolution of these successful design principles.
The compound's potential fluorescence properties make it particularly attractive for optoelectronic applications. Fluorescence is a highly desirable characteristic for organic light-emitting diode materials, as it directly relates to the device's light emission efficiency and color purity. The molecular design of this compound, incorporating multiple aromatic systems, provides the structural foundation for efficient fluorescence emission.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic compounds, reflecting its sophisticated molecular architecture. The compound is registered under Chemical Abstracts Service number 1219821-48-3, providing a unique identifier for chemical databases and regulatory purposes.
Table 1: Molecular Identification and Classification Data
The compound belongs to the broader classification of heterocyclic compounds, specifically within the carbazole family. Carbazoles represent a class of tricyclic aromatic compounds containing a nitrogen atom within the ring system, characterized by their electron-rich nature and ability to participate in various chemical transformations. The specific substitution pattern of this compound places it within the subcategory of N-arylated carbazoles, where the nitrogen atom is bonded to an aromatic substituent.
From a functional group perspective, the compound is classified as a halogenated aromatic compound due to the presence of the chlorine atom within the chlorophenyl substituent. This classification has implications for its reactivity patterns and potential synthetic transformations. The halogen substituent provides a reactive site for various cross-coupling reactions, expanding the compound's utility as a synthetic intermediate.
The compound also falls under the classification of organic light-emitting diode material intermediates, reflecting its primary intended application in organic electronics. This classification encompasses materials specifically designed and synthesized for use in organic electronic device fabrication, with properties optimized for charge transport, light emission, or energy transfer processes.
Alternative nomenclature for the compound includes several synonymous names that reflect different aspects of its structure or emphasize specific functional groups. These include 9-(4-Biphenylyl)-3-(4-chlorophenyl)-9H-carbazole and 3-(4-chlorophenyl)-9-(4-phenylphenyl)carbazole. Such alternative naming conventions facilitate literature searches and database queries across different chemical information systems.
Research Scope and Objectives
Current research initiatives involving this compound encompass several interconnected objectives that reflect the compound's potential across multiple application domains. The primary research scope focuses on optimizing the compound's performance characteristics for organic light-emitting diode applications, with particular emphasis on achieving enhanced quantum efficiency and operational stability.
The investigation of synthesis methodologies represents a significant component of current research efforts. Researchers are exploring various synthetic routes to improve yield, reduce production costs, and enable large-scale manufacturing. The development of efficient synthetic pathways typically involves multiple steps, including the formation of the biphenyl group through coupling reactions, bromination or chlorination of the carbazole core, and final coupling reactions to assemble the complete molecular structure.
Table 2: Research Objectives and Methodological Approaches
| Research Objective | Methodological Approach | Expected Outcomes |
|---|---|---|
| Synthesis Optimization | Suzuki-Miyaura coupling, controlled halogenation | Improved yield and scalability |
| Electronic Property Characterization | Spectroscopic analysis, electrochemical studies | Energy level determination |
| Device Performance Evaluation | Organic light-emitting diode fabrication and testing | Efficiency and stability metrics |
| Structure-Property Relationship Studies | Computational modeling, comparative analysis | Design principles for derivatives |
The characterization of electronic properties constitutes another critical research objective, involving comprehensive spectroscopic and electrochemical investigations to determine the compound's frontier molecular orbital energies, charge transport characteristics, and photophysical properties. Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry serve as primary analytical tools for structural confirmation and purity assessment.
Device fabrication and performance evaluation research aims to integrate the compound into functional organic light-emitting diode architectures and assess its performance under operational conditions. This research involves studying parameters such as luminous efficiency, color purity, operational lifetime, and thermal stability. The compound's good hole transporting properties make it suitable for use both as an emissive layer component and as a hole transport layer material.
Computational chemistry research complements experimental investigations by providing molecular-level insights into the compound's electronic structure and predicting optimal device architectures. Density functional theory calculations and molecular dynamics simulations contribute to understanding charge transport mechanisms and optimizing molecular design for specific applications.
The development of derivative compounds represents an ongoing research objective, where modifications to the core structure are explored to fine-tune properties for specific applications. The presence of reactive sites, particularly the halogen substituent, provides opportunities for further functionalization through cross-coupling reactions, substitution reactions, and oxidation processes.
Future research directions include investigating the compound's potential in emerging organic electronics applications beyond traditional organic light-emitting diodes, such as organic photovoltaic devices, organic field-effect transistors, and organic thermoelectric materials. The versatile electronic properties of carbazole derivatives suggest potential applications across these diverse technological domains.
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(4-phenylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20ClN/c31-25-15-10-23(11-16-25)24-14-19-30-28(20-24)27-8-4-5-9-29(27)32(30)26-17-12-22(13-18-26)21-6-2-1-3-7-21/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPKBZCKNXOFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C63 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856812 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219821-48-3 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 9H-carbazole reacts with 4-bromo-1,1'-biphenyl in xylene at 140°C for 15 hours under argon, using Pd₂(dba)₃ (5 mol%) and 2-di(tert-butyl)phosphino-2',6'-dimethoxy-1,1'-biphenyl (SPhos) as ligands. Lithium tert-butoxide (1.5 equiv) acts as a base, achieving 77% yield of the N-arylated intermediate. Critical parameters include:
-
Catalyst loading : Reducing Pd₂(dba)₃ to 2 mol% decreases yields to 58%, underscoring the necessity of stoichiometric metal centers for electron-deficient substrates.
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Solvent effects : Xylene outperforms polar aprotic solvents like dimethylacetamide (DMA) due to enhanced thermal stability and reduced side reactions.
Table 1: Optimization of N-Arylation Conditions
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst | Pd₂(dba)₃ vs. PdCl₂ | 77 vs. 58 |
| Ligand | SPhos vs. PPh₃ | 77 vs. 63 |
| Solvent | Xylene vs. DMA | 77 vs. 68 |
| Temperature (°C) | 140 vs. 120 | 77 vs. 45 |
Catalyst Systems
Bimetallic palladium complexes, such as Pd₂(dba)₃, exhibit superior activity compared to monometallic PdCl₂ due to synergistic effects between palladium centers. The ligand architecture also significantly influences efficiency: bulky phosphines like SPhos prevent catalyst deactivation by stabilizing the active Pd⁰ species.
Functionalization at the 3-Position via Suzuki Coupling
Introducing the 4-chlorophenyl group at the 3-position requires sequential C–H activation and cross-coupling. Bromination at the 3-position precedes Suzuki-Miyaura coupling with 4-chlorophenylboronic acid.
Bromination of Carbazole
Direct bromination of 9-([1,1'-Biphenyl]-4-yl)-9H-carbazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C achieves 85% regioselectivity for the 3-position. The electron-rich carbazole core directs electrophilic attack to the para position relative to the nitrogen atom.
Suzuki-Miyaura Cross-Coupling
The 3-bromo intermediate reacts with 4-chlorophenylboronic acid under PdCl₂ catalysis (5 mol%), using triphenylphosphine (PPh₃) as a ligand and cesium carbonate (Cs₂CO₃) as a base. DMA solvent at 150°C for 24 hours affords the final product in 89% yield.
Table 2: Suzuki Coupling Optimization
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst | PdCl₂ vs. Pd(OAc)₂ | 89 vs. 77 |
| Base | Cs₂CO₃ vs. K₂CO₃ | 89 vs. 72 |
| Solvent | DMA vs. DMSO | 89 vs. 84 |
| Boronic Acid (equiv) | 1.0 vs. 0.5 | 89 vs. 62 |
One-Pot Sequential Arylation Approaches
Recent advances enable tandem N-arylation and Suzuki coupling in a single reaction vessel, minimizing purification steps. A one-pot protocol involves:
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N-Arylation : 9H-carbazole, 4-bromo-1,1'-biphenyl, Pd₂(dba)₃, and LiHMDS in xylene at 140°C.
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Suzuki Coupling : Introduction of 4-chlorophenylboronic acid and Cs₂CO₃ at 150°C.
This method achieves an overall yield of 68%, demonstrating feasibility for scalable synthesis.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential | 3 | 72 | 98 |
| One-Pot | 1 | 68 | 95 |
| Convergent | 2 | 81 | 97 |
The convergent approach—separately synthesizing N-arylated and 3-substituted intermediates before coupling—provides the highest yield (81%) but requires additional purification .
Chemical Reactions Analysis
Types of Reactions
9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives.
Scientific Research Applications
9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Photophysical and Electronic Properties
- Emission Behavior: The target compound’s 4-chlorophenyl group may induce a bathochromic shift compared to non-halogenated derivatives (e.g., 9-(4-biphenylyl)carbazole). However, bicarbazole derivatives with ethynyl linkages (e.g., 6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole) exhibit stronger conjugation, resulting in emission maxima at ~416 nm . tert-Butyl groups in 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole reduce aggregation quenching, enhancing luminescence efficiency in solid-state devices .
Charge Transport :
- Triphenylsilyl-substituted carbazoles (e.g., 9-(3-(Triphenylsilyl)phenyl)-9H-3,9’-bicarbazole) demonstrate balanced hole/electron transport due to the electron-deficient silicon moiety . In contrast, the chloro-substituted derivative may favor hole transport due to the electron-withdrawing chlorine atom.
Biological Activity
9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a carbazole core with various substituents, including biphenyl and chlorophenyl groups, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 506.035 g/mol. The structure incorporates a carbazole moiety, which is known for its diverse biological activities, particularly in cancer therapy and as a potential antiviral agent.
| Property | Value |
|---|---|
| Molecular Formula | C36H24ClN |
| Molecular Weight | 506.035 g/mol |
| Density | 1.17 g/cm³ |
| LogP | 10.438 |
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription. Inhibitors of topoisomerase II have been linked to apoptosis in cancer cells and may induce cell cycle arrest .
- Antiviral Activity : Research indicates that certain carbazole derivatives exhibit antiviral properties against various viruses, including Ebola virus. The mechanism often involves interference with viral entry or replication .
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines, suggesting potential as anticancer agents. They may induce apoptosis and inhibit cell proliferation through various pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of carbazole derivatives, including this compound:
- Topoisomerase II Inhibition : A study highlighted that carbazole derivatives could inhibit topoisomerase II activity effectively at concentrations around 20 µM, leading to G2/M phase arrest in cancer cells .
- Antiproliferative Effects : In vitro studies demonstrated that related compounds exhibited significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These effects were attributed to the induction of apoptosis and cell cycle arrest .
- Antiviral Screening : A recent investigation into carbazole derivatives found promising antiviral activity against the Ebola virus pseudotype with effective concentrations (EC50) ranging from 0.16 to 0.37 µM, indicating a strong therapeutic potential .
Summary of Biological Activities
Q & A
Q. Table 1: Representative Reaction Conditions
| Reaction Type | Catalyst/Solvent | Temperature/Time | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, PPh₃ | Reflux, 12 h | ~85% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline | 100°C, 24 h | ~75% |
Basic: How can the molecular structure of this carbazole derivative be confirmed experimentally?
Methodological Answer:
Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and packing motifs. For example, C–H⋯π interactions in the crystal lattice can be quantified using software like SHELXL .
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C⋯H, N⋯H) via CrystalExplorer, with 2D fingerprint plots differentiating interaction types .
- Spectroscopic techniques : ¹H/¹³C NMR confirms substitution patterns, while high-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced: How can intermolecular interactions (e.g., π–π stacking) be analyzed to predict material properties?
Methodological Answer:
- Crystallographic studies : SC-XRD reveals π–π stacking distances (typically 3.5–4.0 Å) between aromatic rings, influencing charge transport in optoelectronic applications .
- Computational modeling : Density functional theory (DFT) calculates HOMO/LUMO energies and electrostatic potential surfaces to predict electronic behavior .
- Thermogravimetric analysis (TGA) : Correlates thermal stability with intermolecular forces, where stronger π–π interactions enhance decomposition temperatures .
Advanced: How do structural modifications (e.g., alkyl chain length) affect photophysical properties?
Methodological Answer:
- Alkyl chain effects : Longer chains (e.g., hexyl vs. ethyl) reduce aggregation in solid-state emission, narrowing fluorescence bands (e.g., 428 nm vs. broad blue-green) .
- Substituent position : Electron-withdrawing groups (e.g., Cl) redshift absorption/emission via conjugation, quantified using UV-Vis and fluorescence spectroscopy .
- Experimental design : Compare derivatives via time-resolved photoluminescence (TRPL) to assess excited-state lifetimes and quantum yields .
Advanced: What strategies optimize reaction yields and selectivity in synthesizing halogenated carbazole derivatives?
Methodological Answer:
- Catalyst optimization : Use Pd(OAc)₂ with SPhos ligand for Suzuki couplings to minimize side reactions (e.g., debromination) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates, improving coupling efficiency .
- Temperature control : Lower temperatures (e.g., 60°C) favor selectivity in multi-halogenated systems .
Q. Key Contradictions :
- uses column chromatography for purification, while employs vacuum distillation for similar compounds. The choice depends on product volatility and polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
